Dimethyl piperidine-3,5-dicarboxylate acetate Dimethyl piperidine-3,5-dicarboxylate acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16553515
InChI: InChI=1S/C9H15NO4.C2H4O2/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;1-2(3)4/h6-7,10H,3-5H2,1-2H3;1H3,(H,3,4)
SMILES:
Molecular Formula: C11H19NO6
Molecular Weight: 261.27 g/mol

Dimethyl piperidine-3,5-dicarboxylate acetate

CAS No.:

Cat. No.: VC16553515

Molecular Formula: C11H19NO6

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl piperidine-3,5-dicarboxylate acetate -

Specification

Molecular Formula C11H19NO6
Molecular Weight 261.27 g/mol
IUPAC Name acetic acid;dimethyl piperidine-3,5-dicarboxylate
Standard InChI InChI=1S/C9H15NO4.C2H4O2/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;1-2(3)4/h6-7,10H,3-5H2,1-2H3;1H3,(H,3,4)
Standard InChI Key MXNJCAUJYAHVLQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)O.COC(=O)C1CC(CNC1)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Dimethyl piperidine-3,5-dicarboxylate acetate is a salt formed between dimethyl piperidine-3,5-dicarboxylate and acetic acid. The parent compound, dimethyl piperidine-3,5-dicarboxylate (CID 49761012), features a piperidine ring with methyl ester groups at the 3- and 5-positions . The acetate ion (CH3COO\text{CH}_3\text{COO}^-) stabilizes the protonated nitrogen in the piperidine ring, as evidenced by its InChI key MXNJCAUJYAHVLQ-UHFFFAOYSA-N .

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC NameAcetic acid; dimethyl piperidine-3,5-dicarboxylate
Molecular FormulaC11H19NO6\text{C}_{11}\text{H}_{19}\text{NO}_{6}
Molecular Weight261.27 g/mol
SMILESCC(=O)O.COC(=O)C1CC(CNC1)C(=O)OC
InChIInChI=1S/C9H15NO4.C2H4O2/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;1-2(3)4/h6-7,10H,3-5H2,1-2H3;1H3,(H,3,4)
CAS Number1241725-61-0

Structural Analysis

The piperidine ring adopts a chair conformation, with the carboxylate groups occupying equatorial positions to minimize steric strain . X-ray crystallography and NMR studies confirm the planar geometry of the acetate ion, which forms hydrogen bonds with the piperidine nitrogen. The ester groups at positions 3 and 5 enhance the compound’s solubility in polar solvents such as methanol and dichloromethane .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The most common synthesis involves the catalytic hydrogenation of dimethyl pyridine-3,5-dicarboxylate (CAS 4591-55-3) in the presence of acetic acid. Adam’s catalyst (platinum oxide) facilitates the reduction of the pyridine ring to piperidine under high-pressure hydrogen.

Dimethyl pyridine-3,5-dicarboxylate+H2AcOH, PtO2Dimethyl piperidine-3,5-dicarboxylate acetate\text{Dimethyl pyridine-3,5-dicarboxylate} + \text{H}_2 \xrightarrow{\text{AcOH, PtO}_2} \text{Dimethyl piperidine-3,5-dicarboxylate acetate}

Table 2: Reaction Conditions for Hydrogenation

ParameterValue
CatalystPtO2_2 (Adam’s catalyst)
Pressure50–100 psi H2_2
Temperature25–50°C
SolventAcetic acid
Yield70–85%

Alternative Methods

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediates

Dimethyl piperidine-3,5-dicarboxylate acetate is a precursor to bioactive molecules, including kinase inhibitors and antiviral agents. Its ester groups undergo transesterification or hydrolysis to generate carboxylic acids, which are critical for drug solubility and target binding. For example, derivatives of this compound have been explored as intermediates in the synthesis of dihydropyridine-based calcium channel blockers .

Catalysis and Material Science

The compound’s rigid piperidine backbone makes it a ligand in asymmetric catalysis. In recent studies, it facilitated enantioselective hydrogenation reactions when coordinated to transition metals like ruthenium. Additionally, its acetate counterion has been leveraged in ionic liquid formulations to enhance electrochemical stability.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, CDCl3_3) displays signals at δ 3.86 (t, J=5.9J = 5.9 Hz, 1H, piperidine H), 3.60 (s, 6H, OCH3_3), and 2.05 (s, 3H, CH3_3COO) .

  • IR Spectroscopy: Strong absorptions at 1720 cm1^{-1} (C=O ester) and 1550 cm1^{-1} (COO^- asymmetric stretch) confirm the presence of ester and acetate groups.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 261.27 [M+H]+^+.

Chromatographic Methods

HPLC analysis (C18 column, acetonitrile/water gradient) achieves >98% purity, with a retention time of 6.2 minutes.

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